![molecular formula C12H8ClF3N2O3S B14232781 N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide CAS No. 509076-55-5](/img/structure/B14232781.png)
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a trifluoromethanesulfonamide group attached to a pyridine ring, which is further substituted with a 4-chlorophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, such as 4-chlorophenol. This is followed by the reduction of the nitro group to form the corresponding aminopyridine. The final step involves the reaction of the aminopyridine with trifluoromethanesulfonyl chloride to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Oxidation and Reduction: The pyridine ring and the phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and phenoxy group.
Aplicaciones Científicas De Investigación
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Nimesulide: A cyclooxygenase-2 (COX-2) selective inhibitor with anti-inflammatory properties.
Rafoxanide: A halogenated salicylanilide used as an anthelmintic agent.
Uniqueness
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is unique due to its combination of a pyridine ring, a phenoxy group, and a trifluoromethanesulfonamide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Propiedades
Número CAS |
509076-55-5 |
|---|---|
Fórmula molecular |
C12H8ClF3N2O3S |
Peso molecular |
352.72 g/mol |
Nombre IUPAC |
N-[3-(4-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-8-1-3-9(4-2-8)21-11-7-17-6-5-10(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18) |
Clave InChI |
JJMVXONVEGKMAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


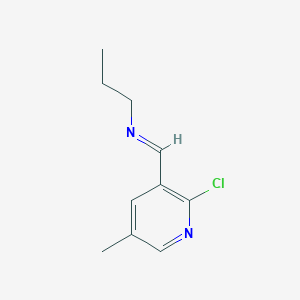


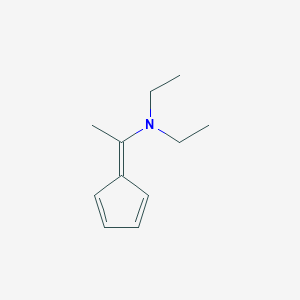
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
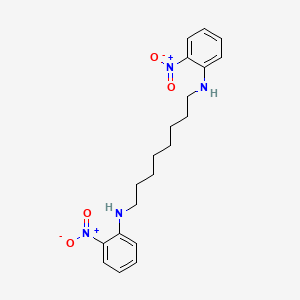
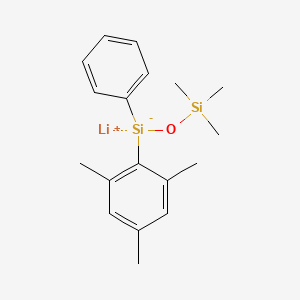
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
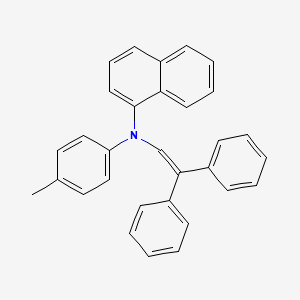
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
